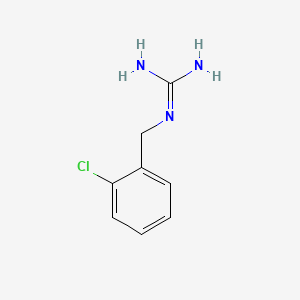

1-(2-Chlorobenzyl)guanidine

説明

Contextual Significance of Guanidine (B92328) Functionality in Organic Chemistry and Chemical Biology

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. It is a nitrogen-rich organic compound that can be considered a nitrogen analogue of carbonic acid. A key feature of the guanidine functionality is its strong basicity, with the pKa of the conjugate acid being approximately 13.5. sci-hub.se This high basicity is attributed to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. sci-hub.se This inherent property allows guanidines to act as superbases in organic synthesis and to participate in stable hydrogen bonding interactions with biological macromolecules, a crucial aspect of their biological activity. mdpi.com

In organic chemistry, guanidines are utilized as catalysts and as versatile building blocks for the synthesis of more complex molecules. acs.orgthieme-connect.de In chemical biology and medicinal chemistry, the guanidinium group is a privileged scaffold found in numerous natural products and synthetic drugs. nih.govnih.gov Its presence can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and is often critical for its biological function. tandfonline.comsolubilityofthings.com The guanidine moiety is a key component in the amino acid arginine and is found in a wide array of biologically active compounds, including antimicrobial, antiviral, and anticancer agents. nih.govmdpi.comnih.gov

Historical Perspective on Substituted Guanidine Synthesis and Early Research Directions

The history of guanidine chemistry dates back to 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine. wikipedia.orgorientjchem.org Early synthetic methods for preparing substituted guanidines often involved the reaction of amines with cyanamide (B42294) or its derivatives, such as cyanogen (B1215507) bromide. thieme-connect.de Another classical approach is the guanylation of amines using an amidine derivative that possesses a suitable leaving group. thieme-connect.de

Over the years, a variety of synthetic strategies have been developed to access the diverse landscape of substituted guanidines. These include the use of thiourea (B124793) derivatives as precursors, which can be converted to guanidines using coupling reagents or through metal-catalyzed processes. researchgate.net The reaction of amines with carbodiimides has also emerged as a straightforward and atom-economical route to guanidines. dergipark.org.tr Early research into substituted guanidines was largely driven by the desire to understand their fundamental chemical properties and to explore their potential as therapeutic agents, spurred by the discovery of the biological activity of naturally occurring guanidino compounds. dergipark.org.tr

Identification of 1-(2-Chlorobenzyl)guanidine within the Broader Chemical Space of Benzylguanidines

This compound belongs to the benzylguanidine class of compounds, which are characterized by a guanidine moiety attached to a benzyl (B1604629) group. The general structure of a benzylguanidine consists of a phenyl ring connected to a guanidine group via a methylene (B1212753) bridge. The substitution pattern on the phenyl ring can be varied to modulate the compound's properties. In the case of this compound, a chlorine atom is substituted at the ortho (2-position) of the benzyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4406-27-3 |

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

Note: This data is compiled from publicly available chemical databases. solubilityofthings.combldpharm.com

Overview of Research Trajectories for this compound and Related Analogs

Research on this compound and its analogs has primarily been driven by their potential biological activities. Guanidine derivatives, in general, have been investigated for a wide spectrum of therapeutic applications. sci-hub.setandfonline.com The benzylguanidine substructure, in particular, has been explored for its ability to interact with various biological targets. For instance, benzylguanidine derivatives have been studied for their antimicrobial properties. mdpi.comnih.gov

The research trajectory for compounds like this compound often involves the synthesis of a series of analogs with variations in the substitution pattern on the benzyl ring. This allows for the exploration of structure-activity relationships (SAR), where the impact of different substituents on biological activity is systematically evaluated. For example, studies have investigated the antimicrobial activity of benzyl guanidine derivatives with different halogen and trifluoromethyl substitutions on the benzyl ring. mdpi.comnih.gov Other research has focused on the development of benzylguanidine hybrids with other pharmacologically active moieties to create new therapeutic agents. mdpi.com

Scope and Objectives of Current Research Endeavors on this compound

Current research on this compound and related compounds is multifaceted, aiming to further elucidate their chemical properties and biological potential. A primary objective is the continued exploration of their therapeutic applications. This includes screening for activity against a broader range of biological targets and disease models. For example, some studies have explored the potential of guanidine derivatives as inhibitors of specific enzymes or as modulators of ion channels.

Another key objective is the optimization of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This involves the rational design and synthesis of new analogs based on existing SAR data and computational modeling. nih.gov Researchers are also interested in developing more efficient and environmentally friendly synthetic methods for the preparation of these compounds. researchgate.net Furthermore, there is an ongoing effort to understand the detailed mechanism of action of biologically active benzylguanidines at the molecular level.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-chlorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIBCPLFOPWWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorobenzyl Guanidine and Its Structural Analogs

Classical Approaches to Guanidine (B92328) Synthesis and Adaptations for N-Substituted Benzylguanidines

The traditional synthesis of guanidines relies on the reaction of amines with electrophilic reagents that introduce the guanidinyl moiety. scholaris.ca These methods are highly adaptable for creating N-substituted derivatives like benzylguanidines.

A prevalent and effective method for synthesizing substituted guanidines involves the use of S-alkylisothioureas as guanylating agents. scholaris.ca These precursors are themselves typically synthesized from the corresponding thioureas. For N-substituted benzylguanidines, the process often employs a protected form of S-methylisothiourea, such as N,N′-di-Boc-S-methylisothiourea.

The general reaction involves the nucleophilic attack of an amine on the isothiourea. The reaction can be promoted by a thiophilic agent, which enhances the electrophilicity of the isothiourea carbon. Historically, mercury(II) chloride (HgCl₂) was widely used for this activation, proving effective even for unreactive or sterically hindered amines. scholaris.ca The proposed mechanism involves the formation of a highly reactive carbodiimide (B86325) intermediate in situ.

However, due to the toxicity of mercury compounds, alternative activators have been developed. Reagents such as cyanuric chloride provide a less hazardous option for activating di-Boc-thiourea, enabling the guanylation of amines without significant loss of yield or reactivity. organic-chemistry.org Following the guanylation step, the tert-butoxycarbonyl (Boc) protecting groups are typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to yield the final guanidine salt. mdpi.com

Table 1: Common Reagents in Isothiourea-Based Guanidine Synthesis

| Reagent Type | Example(s) | Function |

|---|---|---|

| Guanylating Agent | N,N′-di-Boc-S-methylisothiourea | Source of the protected guanidinyl group |

| Amine Substrate | Benzylamine (B48309), 2-Chlorobenzylamine | Nucleophile that becomes N-substituted |

| Activator | Mercury(II) Chloride (HgCl₂), Cyanuric Chloride | Promotes the reaction by activating the isothiourea |

| Deprotection Agent | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Removes Boc protecting groups to yield the final guanidine |

Another classical route to guanidines is the condensation of amines with cyanamides or carbodiimides. The addition of an amine to a cyanamide (B42294) molecule directly forms the guanidine structure. This reaction can be catalyzed by Lewis acids, such as scandium(III) triflate, which allows the process to proceed under mild conditions, even in aqueous solutions. organic-chemistry.org This makes the method particularly useful for water-soluble substrates. organic-chemistry.org

A related approach involves the reaction of an amine with a carbodiimide. This method is highly efficient for producing N,N',N''-trisubstituted guanidines. The reaction can be catalyzed by ytterbium triflate, often under solvent-free conditions, providing good yields across a range of amine substrates. organic-chemistry.org For the synthesis of N-monosubstituted guanidines like 1-(2-Chlorobenzyl)guanidine, a protected cyanamide derivative can be employed. For instance, benzyloxycarbonylcyanamide can be prepared and subsequently reacted with an amine, such as benzylamine, to form the protected guanidine, which is later deprotected. orgsyn.org

Targeted Synthesis of this compound

The targeted synthesis of this compound can be achieved through two primary strategic pathways, both leveraging the classical reactions described above. The choice of pathway often depends on the availability and cost of the starting materials.

This synthetic route involves the direct alkylation of a guanidine derivative with a 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride or bromide. A common strategy is to first perform a guanylation reaction on a simple amine, protect the resulting guanidine if necessary, and then introduce the 2-chlorobenzyl group via nucleophilic substitution.

For example, a general procedure for preparing various benzyl (B1604629) guanidine derivatives starts with a protected guanidine intermediate which is then reacted with a substituted benzyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. mdpi.com The final step is the removal of the protecting groups. This approach is versatile and allows for the late-stage introduction of the specific benzyl moiety required. The key precursor, 2-chlorobenzyl chloride, is synthesized by the chlorination of 2-chlorotoluene. prepchem.com

A frequently employed multistep synthesis for this compound starts with the corresponding primary amine, 2-chlorobenzylamine. This amine is a commercially available liquid sigmaaldrich.comnih.gov and can also be synthesized from 2-chlorobenzyl chloride via methods like the Gabriel synthesis, which involves reaction with an alkali metal phthalimide (B116566) followed by cleavage of the phthalimide ring. google.com

The core of this multistep process is the guanylation of 2-chlorobenzylamine. The amine is reacted with a guanylating agent, very commonly N,N′-di-Boc-S-methylisothiourea, in the presence of a promoter and a base like triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com This reaction forms the intermediate N,N′-di-Boc-1-(2-chlorobenzyl)guanidine.

The final step is the deprotection of this intermediate. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol, efficiently removes both Boc groups to yield the desired this compound, typically isolated as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride). mdpi.com

Table 2: Illustrative Multistep Synthesis Pathway for this compound

| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Chlorobenzylamine | N,N′-di-Boc-S-methylisothiourea, Et₃N, Promoter (e.g., HgCl₂) | N,N′-di-Boc-1-(2-chlorobenzyl)guanidine | Guanylation of the primary amine |

| 2 | N,N′-di-Boc-1-(2-chlorobenzyl)guanidine | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | this compound trifluoroacetate salt | Deprotection of the guanidine moiety |

Green Chemistry Principles in Guanidine Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. In the context of guanidine synthesis, several green chemistry principles have been applied to reduce waste, avoid toxic reagents, and improve energy efficiency.

Key developments include the use of water as a reaction solvent, which is non-toxic and readily available. researchgate.net Catalytic systems are also central to greener syntheses. For example, guanidine hydrochloride itself has been employed as a recyclable, metal-free organocatalyst for various reactions, often under aqueous or solvent-free microwave-assisted conditions. rsc.orgrsc.org These microwave-mediated methods offer significant advantages, such as shorter reaction times and operational simplicity. rsc.org

The replacement of hazardous reagents is another critical aspect. As mentioned, the substitution of toxic mercury salts with alternatives like cyanuric chloride for isothiourea activation represents a significant step towards a greener guanylation process. organic-chemistry.org Furthermore, the development of "switchable solvents," which can change polarity in response to a trigger like CO₂, has been explored with guanidine/alcohol mixtures, offering novel ways to simplify product isolation and solvent recycling. acs.org These approaches collectively aim to make the synthesis of guanidines, including this compound, more sustainable and economically viable. nih.gov

Microwave-Assisted Synthetic Routes and Solvent Considerations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of guanidine derivatives, significantly reducing reaction times compared to conventional heating methods. nycu.edu.twjocpr.comresearchgate.netjocpr.com This technology allows for rapid and efficient heating, often leading to higher yields and purities. nycu.edu.tw For instance, a nucleophilic substitution reaction that required 16 hours under conventional reflux conditions was completed in just 5 minutes within a microwave cavity at 100°C. nycu.edu.tw Similarly, the formation of an ester bond was reduced from 48 hours in refluxing dichloromethane to 10 minutes under open-vessel microwave irradiation. nycu.edu.tw

The choice of solvent is a critical parameter in microwave-assisted synthesis, influencing reaction efficiency and the environmental impact of the procedure. A significant advancement in this area is the use of water as a solvent, aligning with the principles of green chemistry. jocpr.comresearchgate.netjocpr.com An aqua-mediated, one-pot microwave-assisted method has been developed for synthesizing substituted guanidine derivatives from thioureas and various amines. jocpr.comresearchgate.netjocpr.com This approach not only avoids the use of high-boiling, toxic organic solvents like DMSO or DMF but also offers shorter reaction times (10-95 minutes) and a simplified work-up procedure. jocpr.comresearchgate.net

Beyond water, other green media have been explored. Polyethylene glycol (PEG) has been successfully used as a soluble support in the microwave-assisted synthesis of N,N'-di(Boc)-protected guanidines, combining the benefits of microwave efficiency with a simplified purification process through precipitation. nycu.edu.twmonash.edu Solvent-free conditions, another environmentally benign approach, have also proven effective. The Knoevenagel condensation, for example, has been successfully performed under solvent-free microwave conditions using porous calcium hydroxyapatite (B223615) as a catalyst, resulting in high yields and short reaction times. mdpi.com The specific non-thermal effects of microwaves have been noted to dramatically enhance reactivity in these solvent-free systems. mdpi.com

The following table summarizes the impact of different solvents and heating methods on a representative reaction.

| Entry | Solvent | Heating Method | Reaction Time | Yield (%) | Reference |

| 1 | Methanol | Conventional | 2 h | 50% (product 1), 40% (product 2) | nih.gov |

| 2 | Methanol | Microwave | 3 min | 65% (product 1), 28% (product 2) | nih.gov |

| 3 | 1,4-Dioxane | Conventional | - | 84% (product 1), 10% (product 2) | nih.gov |

| 4 | 1,4-Dioxane | Microwave | - | 95% (chemoselective for product 1) | nih.gov |

| 5 | Water | Microwave | 10-95 min | Moderate | jocpr.comresearchgate.netjocpr.com |

| 6 | None (Solvent-free) | Microwave | 2 min | ~96% | mdpi.com |

Catalyst Development for Environmentally Benign Guanidylation

The development of catalysts for guanidylation—the process of adding a guanidine group to a molecule—has increasingly focused on environmentally benign and efficient options. acs.org Green chemistry principles have guided the exploration of novel catalytic systems that avoid toxic reagents and harsh conditions. jocpr.comresearchgate.netjocpr.com

One approach involves the use of organocatalysts, such as guanidine hydrochloride itself, which has been shown to effectively catalyze multi-component reactions in water, offering a metal-free and eco-friendly option. rsc.orgresearchgate.net The use of an alkaline medium, such as sodium hydroxide (B78521) in water, can also serve to catalyze the reaction and trap hazardous byproducts like hydrogen sulfide (B99878) gas in situ. jocpr.comresearchgate.net

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of recovery and reusability. researchgate.net Nanocrystalline zinc(II) oxide and copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as efficient heterogeneous catalysts for the synthesis of guanidine derivatives under solvent-free conditions. acs.orgresearchgate.net The absence of a catalyst often results in no product formation, highlighting the crucial role these materials play. researchgate.net Other metal-based catalysts, including iron trichloride (B1173362) and bismuth nitrate (B79036) pentahydrate, have also been reported as environmentally benign reagents for guanidylation reactions. acs.org

The table below provides examples of various catalysts used in guanidylation and related reactions, highlighting the trend towards more sustainable options.

| Catalyst | Reaction Type | Key Features | Reference |

| Guanidine Hydrochloride | Pseudo five-component synthesis of pyrazol-5-ols | Green organocatalyst, metal-free, high yields | rsc.orgresearchgate.net |

| Copper Ferrite (CuFe2O4) NPs | Guanidine synthesis from anilines and carbodiimide | Heterogeneous, reusable, solvent-free conditions | researchgate.net |

| Nanocrystalline Zinc(II) Oxide | Catalytic guanylation of amines | Heterogeneous catalysis | acs.org |

| Iron Trichloride | Synthesis of aroylguanidines | Environmentally benign | acs.org |

| Bismuth Nitrate Pentahydrate | Guanidylation of N-benzoylthioureas | Environmentally benign | acs.org |

| NaOH/KOH in Water | Guanidine synthesis from thiourea (B124793) and amines | Green chemistry approach, traps H2S byproduct | jocpr.comresearchgate.net |

Directed Synthesis of Substituted this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is often driven by the need to understand the relationship between the compound's chemical structure and its biological activity (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its effects. This rational design approach is fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. acs.org

For instance, SAR studies on benzyl guanidine derivatives have explored the impact of various substituents on the benzyl ring. nih.govmdpi.com Modifications can include altering the position and nature of halogen atoms or introducing other functional groups to probe interactions with biological targets. nih.govmdpi.com The guanidine moiety itself is a critical component, capable of forming strong hydrogen-bonding and electrostatic interactions, and its substitution pattern is a key area for synthetic modification. nycu.edu.twnih.gov The goal of these synthetic efforts is to build a library of diverse yet related compounds to systematically evaluate how structural changes influence biological outcomes. nih.gov

Design and Preparation of Benzyl-Substituted Guanidine Analogs

The preparation of benzyl-substituted guanidine analogs typically involves the reaction of a benzylamine derivative with a guanylating agent. nih.govmdpi.comresearchgate.net A common strategy employs the use of protected guanylating agents, such as N,N'-di-Boc-S-methylisothiourea, to control the reactivity and facilitate purification. nih.govmdpi.com

The general synthetic route can be summarized as follows:

Starting Material Selection : The synthesis begins with a suitably substituted benzylamine or a precursor like a benzyl halide or aminomethylphenol. nih.govmdpi.comgoogle.com

Guanylation : The amine is reacted with a guanylating agent. For example, 3-aminomethylphenol can be reacted with Boc-protected S-methylisothiourea in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). nih.govmdpi.com

Further Modification (if necessary) : If the starting material contains other functional groups, such as a phenol, these can be further modified. For instance, the phenolic hydroxyl group can be benzylated using a benzyl halide and a base like potassium carbonate (K2CO3). nih.govmdpi.com

Deprotection : The final step involves the removal of protecting groups, such as the Boc groups on the guanidine nitrogen atoms. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), to yield the final guanidinium (B1211019) salt. nih.govmdpi.comresearchgate.net

This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting benzylamine and the reagents used for subsequent modifications.

Functionalization Strategies for Enhanced Structural Diversity

To create a broad range of analogs for comprehensive SAR studies, various functionalization strategies are employed to enhance structural diversity. These strategies go beyond simple substitution on the benzyl ring and can involve modification of the guanidine group itself or the introduction of linker moieties. nih.govresearchgate.net

One strategy involves the use of tailor-made precursors where a modified guanidine group is transferred to the amine. researchgate.net This allows for the introduction of acyl or alkyl groups directly onto the guanidine nitrogen atoms, which can significantly alter the molecule's properties. nih.gov For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used as a precursor for alkylated guanidines, while acylated derivatives of N-Boc-S-methylisothiourea can be used to introduce acyl functionalities. researchgate.net

Another approach is to introduce conformational constraints by incorporating the guanidine moiety into a ring system, such as a tetrahydroisoquinoline structure. nih.govmdpi.com This can provide valuable information on the bioactive conformation of the molecule. Additionally, soluble polymer supports like PEG can be used to synthesize highly functionalized guanidines, where various alkyl halides can be introduced to a polymer-bound guanidine scaffold, followed by cleavage from the support to release a diverse set of products. nycu.edu.tw These methods provide chemists with powerful tools to systematically explore the chemical space around the this compound scaffold, facilitating the discovery of compounds with improved biological profiles. scholaris.ca

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 1-(2-Chlorobenzyl)guanidine

Spectroscopic analysis provides the foundational data for the structural elucidation of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each contribute unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on analysis of its constituent fragments and related known compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methylene (B1212753), and guanidine (B92328) protons. The four protons on the 2-chlorophenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm, with their exact shifts and coupling patterns influenced by the chlorine substituent. The methylene protons (-CH₂-) linking the benzyl (B1604629) group to the guanidine nitrogen would likely produce a singlet at approximately δ 4.5-4.8 ppm. The protons on the guanidine nitrogens (-NH and -NH₂) are expected to be broad and their chemical shift can vary significantly depending on the solvent, concentration, and pH, but typically appear in a wide range from δ 6.0 to 8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The guanidinium (B1211019) carbon (>C=N) is a key diagnostic signal, expected to appear significantly downfield around δ 157-160 ppm. chemicalbook.com The carbons of the 2-chlorobenzyl group have predictable shifts: the carbon bearing the chlorine atom (C-Cl) is expected around δ 132-134 ppm, while the other aromatic carbons would resonate in the δ 127-138 ppm range. rsc.org The methylene carbon (-CH₂-) signal is anticipated to be found near δ 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinium Carbon (>C=N) | - | 157 - 160 |

| Aromatic Carbons (C-Ar) | - | 127 - 138 |

| Aromatic Carbon (C-Cl) | - | 132 - 134 |

| Methylene Carbon (-CH₂-) | - | 45 - 50 |

| Aromatic Protons (H-Ar) | 7.2 - 7.5 | - |

| Methylene Protons (-CH₂-) | 4.5 - 4.8 | - |

| Guanidine Protons (-NH, -NH₂) | 6.0 - 8.0 (broad) | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of guanidine derivatives is typically dominated by strong absorptions from the N-H and C=N bonds. researchgate.net The N-H stretching vibrations of the primary and secondary amine groups in the guanidinium moiety are expected to produce broad bands in the 3100-3500 cm⁻¹ region. A strong, characteristic absorption band between 1630 and 1660 cm⁻¹ is attributable to the C=N stretching vibration, which is a hallmark of the guanidine group. researchgate.net The N-H bending vibration is also prominent, typically appearing around 1635 cm⁻¹. researchgate.net

Vibrations associated with the 2-chlorobenzyl portion of the molecule include aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C ring stretching modes in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a signal in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretching | Guanidine (-NH₂, -NH-) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretching (Aromatic) | Benzyl Ring | 3000 - 3100 | Weak-Medium |

| C=N Stretching | Guanidine Core | 1630 - 1660 | Strong |

| N-H Bending | Guanidine (-NH₂, -NH-) | ~1635 | Strong |

| C=C Stretching (Aromatic) | Benzyl Ring | 1450 - 1600 | Medium |

| C-N Stretching | Guanidine-Methylene | 1100 - 1300 | Medium |

| C-Cl Stretching | Chlorobenzyl | 700 - 800 | Medium-Strong |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The nominal molecular weight of this compound (C₈H₁₀ClN₃) is approximately 183.64 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 183, with a characteristic isotopic pattern (M+2) at m/z 185 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in two major fragments: the 2-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127) and the guanidine radical fragment. The 2-chlorobenzyl cation is resonance-stabilized and would be expected to be a prominent peak in the spectrum. Further fragmentation of the 2-chlorobenzyl cation could occur through the loss of a chlorine atom or HCl.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 183/185 | Molecular Ion [M]⁺ | [C₈H₁₀ClN₃]⁺ |

| 125/127 | 2-Chlorobenzyl Cation | [C₇H₆Cl]⁺ |

| 90 | Benzyl Cation (loss of Cl) | [C₇H₆]⁺ |

| 59 | Guanidine Fragment | [CH₅N₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination of Related Guanidine Derivatives

While the specific crystal structure of this compound is not described in the surveyed literature, extensive studies on related N,N'-substituted guanidine derivatives provide a robust framework for understanding its likely solid-state characteristics. rsc.orgrsc.org X-ray crystallography reveals precise atomic coordinates, allowing for detailed analysis of molecular geometry and the intermolecular forces that govern crystal packing.

In the solid state, the guanidinium group is typically planar due to the delocalization of π-electrons across the central carbon and three nitrogen atoms. This resonance results in C-N bond lengths that are intermediate between typical single (1.47 Å) and double (1.27 Å) bonds. In crystal structures of related guanidinium salts, the three C-N bond lengths are often observed to be in the range of 1.32 to 1.36 Å.

The bond angles around the central sp²-hybridized carbon atom are expected to be close to 120°, although minor deviations can occur due to steric hindrance from substituents and intermolecular interactions within the crystal lattice. The torsional angle between the plane of the phenyl ring and the plane of the guanidinium group is a key conformational parameter, dictated by a balance between steric repulsion and the potential for extended conjugation.

Table 4: Typical Bond Lengths and Angles in Crystalline Guanidinium Derivatives

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C(guanidinium) - N | 1.32 - 1.36 Å |

| Bond Angle | N - C(guanidinium) - N | 118° - 122° |

The crystal packing of guanidine derivatives is heavily influenced by strong intermolecular hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, with up to five N-H protons available to interact with suitable acceptors, such as counter-ions or the nitrogen atoms of neighboring guanidine molecules. These interactions often lead to the formation of extensive one-, two-, or three-dimensional networks.

A common hydrogen bonding motif in guanidinium salts is the formation of dimeric structures through pairs of N-H···N hydrogen bonds. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzyl groups can also play a significant role in stabilizing the crystal lattice, leading to layered or stacked arrangements. The presence of the chlorine atom on the benzyl ring can further influence packing through weak halogen bonding interactions. Understanding these noncovalent forces is crucial for rationalizing the crystal engineering and solid-state properties of this class of compounds. chemicalbook.com

Conformational Preferences and Stereochemical Considerations

The guanidinium group, being planar due to resonance, has a significant influence on the molecule's conformation. The delocalization of the positive charge across the central carbon and three nitrogen atoms results in partial double bond character for the C-N bonds, restricting rotation around these bonds. However, rotation is possible around the N-C bond connecting the guanidinium group to the benzyl moiety and the C-C bond between the benzyl ring and the methylene bridge.

The orientation of the 2-chlorobenzyl group relative to the guanidinium moiety is a key conformational feature. The rotation around the bond connecting the benzyl ring's methylene carbon to the guanidinium nitrogen (C-N bond) dictates the spatial arrangement of these two functional groups. This rotation is subject to steric hindrance between the ortho-chloro substituent on the benzyl ring and the protons of the guanidinium group. As a result, conformers that minimize this steric clash are energetically favored.

Table 1: Predicted Bond Geometries in the Benzylguanidine Core

| Parameter | Predicted Value |

| C(guanidinium)-N(benzyl) Bond Length | ~1.35 Å |

| N-C(methylene) Bond Length | ~1.47 Å |

| C(methylene)-C(aromatic) Bond Length | ~1.51 Å |

| N-C-N Bond Angle (in guanidinium) | ~120° |

| C(guanidinium)-N-C(methylene) Bond Angle | ~120° |

| N-C(methylene)-C(aromatic) Bond Angle | ~110° |

Note: These are generalized values based on related structures and may vary for this compound.

From a stereochemical perspective, this compound does not possess a chiral center, and therefore, does not have enantiomers. However, the restricted rotation around the C-N bonds of the guanidinium group can, in principle, lead to the existence of geometric isomers (E/Z isomerism) if the substitution pattern on the nitrogens were different. In this specific molecule, such isomerism is not a primary consideration. The conformational flexibility, however, means the molecule can exist as a mixture of different conformers in solution, with the equilibrium population of each conformer determined by its relative energy.

Table 2: Key Torsion Angles and Their Influence on Conformation

| Torsion Angle | Description | Expected Influence on Conformation |

| C(aromatic)-C(methylene)-N-C(guanidinium) | Defines the orientation of the benzyl group relative to the guanidinium group. | Steric hindrance from the ortho-chloro substituent will likely favor a non-planar arrangement. |

| H-N-C(guanidinium)=N | Describes the orientation of the terminal amino groups. | Planar due to resonance, with potential for different hydrogen bonding patterns. |

Note: Specific values for these torsion angles would require detailed computational or experimental analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For guanidine (B92328) derivatives, DFT is employed to optimize the molecular geometry to its lowest energy state (ground state) and to calculate various electronic properties that govern the molecule's behavior.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.gov Key electronic properties derived from these calculations include the total energy, heat of formation, and dipole moment, which are crucial for understanding molecular stability and intermolecular interactions. nih.govnih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular charge transfer, electron delocalization, and the stability arising from hyperconjugative interactions. rsc.org

Table 1: Representative Electronic Properties Calculated via DFT

This table presents typical parameters obtained from DFT calculations for organic molecules and is for illustrative purposes.

| Property | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies (e.g., in Hartrees) |

| Heat of Formation (HOF) | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov | Varies (e.g., in kJ/mol) |

| Dipole Moment | A measure of the net molecular polarity, arising from charge separation. | Varies (e.g., in Debye) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies (e.g., in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies (e.g., in eV) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. researchgate.net | Varies (e.g., in eV) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis provides valuable information about charge transfer interactions and potential sites for electrophilic and nucleophilic attack, which is essential for predicting reaction mechanisms and biological activity. researchgate.netresearchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

This table illustrates common reactivity descriptors derived from FMO calculations.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's reactivity; a smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a specific biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

For guanidine derivatives, docking studies can identify the most probable binding pose within the active site of a target protein. nih.gov The simulation calculates a scoring function, often expressed as binding energy (kcal/mol), to rank different poses. A lower binding energy suggests a more stable and favorable interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and key amino acid residues in the receptor's binding pocket. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor. nih.gov

These simulations are particularly useful for studying the conformational dynamics of the flexible guanidine moiety within the receptor's binding site. univie.ac.at MD can reveal how the guanidine group adapts its conformation to optimize interactions, the stability of key hydrogen bonds, and the role of water molecules and ions in mediating the binding process. nih.govuni-konstanz.de By observing the system's behavior over nanoseconds or longer, researchers can assess the stability of the docked pose and identify functionally relevant conformational changes that are not apparent from static models. uni-konstanz.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. frontiersin.org

For guanidine derivatives, 3D-QSAR studies have been successfully developed to predict various biological activities. nih.govfrontiersin.org In a typical 3D-QSAR study, a set of known active compounds (a training set) is structurally aligned, and molecular fields (steric and electrostatic) are calculated around them. frontiersin.org Statistical methods, such as partial least squares (PLS), are then used to build a regression model correlating these fields with the observed biological activity (e.g., IC₅₀ values). The predictive power of the resulting model is then validated using an external test set of compounds. nih.govfrontiersin.org

The results are often visualized using contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. nih.gov

Table 3: Example of Statistical Parameters for a 3D-QSAR Model

This table shows typical statistical parameters used to validate the robustness and predictive power of a QSAR model, based on studies of guanidine analogues. frontiersin.org

| Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient (leave-one-out). A measure of the internal predictive ability of the model. | > 0.5 |

| r² | Non-cross-validated correlation coefficient. A measure of the model's fit to the training set data. | > 0.6 |

| r²_pred (or Qext²) | Predictive correlation coefficient for the external test set. A measure of the model's ability to predict the activity of new compounds. | > 0.6 |

| Standard Error | A measure of the dispersion of the residuals. | Low values are desirable |

Identification of Molecular Descriptors Correlating with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the physicochemical properties, or molecular descriptors, that are statistically correlated with the biological activity of a series of compounds. While specific QSAR studies exclusively focused on 1-(2-Chlorobenzyl)guanidine are not extensively documented in publicly available literature, general principles derived from the analysis of related guanidine derivatives can provide valuable insights.

For guanidine-containing compounds, several molecular descriptors have been consistently shown to influence their biological activities. These can be broadly categorized as electronic, steric, and lipophilic properties.

| Descriptor Category | Specific Descriptors | Potential Impact on Biological Activity of Guanidine Derivatives |

| Electronic | Partial Atomic Charges, Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Electrostatic Potential | The distribution of charges, particularly around the guanidinium (B1211019) group and the chlorobenzyl moiety, is crucial for interactions with biological targets. The HOMO-LUMO energy gap can be related to the molecule's reactivity and stability. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity, Specific Steric Parameters (e.g., Taft's Es) | The size and shape of the molecule, including the orientation of the 2-chlorobenzyl group relative to the guanidine head, dictate how it fits into a receptor's binding pocket. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | This descriptor is a measure of the compound's hydrophobicity, which influences its ability to cross cell membranes and reach its target. |

This table is generated based on general principles of QSAR for related compound classes, as specific data for this compound is not available.

The presence of the chlorine atom at the ortho position of the benzyl (B1604629) ring in this compound is expected to significantly influence both electronic and steric descriptors. Its electron-withdrawing nature can affect the pKa of the guanidinium group, while its size can impose conformational restrictions on the molecule.

Development of Predictive Models for Analog Design

Building upon the identified molecular descriptors, computational chemists can develop predictive models to forecast the biological activity of novel, yet-to-be-synthesized analogs of this compound. These models are typically generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.

A general workflow for developing such a predictive model would involve:

Data Set Compilation: Assembling a series of structurally related analogs of this compound with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building and Validation: Employing statistical techniques to build a mathematical equation that correlates the descriptors with the biological activity. The robustness and predictive power of the model are then rigorously validated using internal and external validation techniques.

For instance, a hypothetical QSAR model for a series of 1-(substituted-benzyl)guanidines might take the form of the following equation:

Biological Activity = c0 + c1(LogP) + c2(Molar Refractivity) + c3*(HOMO-LUMO Gap)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to virtually screen a library of designed analogs and prioritize the most promising candidates for synthesis and biological testing. This in silico approach significantly accelerates the drug discovery process by reducing the time and resources spent on synthesizing and testing less promising compounds.

While specific predictive models for this compound analogs are proprietary or not published, the established methodologies in computational chemistry provide a clear framework for their development and application in the rational design of new therapeutic agents.

Biological and Mechanistic Research of 1 2 Chlorobenzyl Guanidine and Analogs in Preclinical Models

Investigation of Receptor Interactions and Modulatory Effects

Preclinical investigations into 1-(2-chlorobenzyl)guanidine and its analogs have uncovered a range of interactions with several important receptor families, including histamine, muscarinic, serotonin, neuropeptide FF, and sigma receptors. These studies, primarily conducted through in vitro binding and functional assays, have begun to map the pharmacological landscape of this class of guanidine (B92328) derivatives.

Histamine Receptor Antagonism and Binding Profile Analysis (e.g., H3R, H4R)

The guanidine structure is a recognized pharmacophore for histamine H3 receptor (H3R) ligands. A number of guanidine derivatives have been synthesized and evaluated for their H3R antagonist activity mdpi.commdpi.com. The H3R is a presynaptic autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters vu.nl.

The histamine H4 receptor (H4R), primarily expressed on cells of hematopoietic origin, is involved in inflammatory and immune responses nih.govmdpi.com. While some H3R ligands also exhibit affinity for the H4R, the development of selective H4R ligands remains an active area of research nih.govuni-regensburg.denih.gov. The exploration of this compound and its analogs at the H4R could provide further understanding of their potential immunomodulatory effects.

Muscarinic Receptor Binding and Functional Modulation (e.g., M2R, M4R)

Interestingly, structural modifications of guanidine-based histamine H3R antagonists have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors nih.govnih.gov. The M2 and M4 receptors are Gi/o-protein coupled receptors that play significant roles in the central and peripheral nervous systems nih.gov.

A study exploring derivatives of known guanidine-based H3R antagonists revealed that the introduction of a semirigid moiety, such as a 1,4-cyclohexylene or p-phenylene group, in place of a flexible seven-carbon chain, resulted in a significant decrease in H3R activity but a marked increase in antagonist potency at human M2 and M4 receptors (hM2R and hM4R) nih.gov. For example, the compound ADS10227, a benzylguanidine derivative, displayed high affinity for both hM2R and hM4R with Ki values in the low nanomolar range nih.govnih.govnih.gov.

Molecular modeling studies suggest that the guanidine group of these ligands forms a hydrogen-bond network with key amino acid residues, such as N4046.52 in M2R and N4176.52 in M4R nih.gov. The slight difference in activity between the M2 and M4 receptors may be explained by variations in the amino acid residues within the binding pocket nih.gov.

Table 1: Binding Affinities of the Analog Compound ADS10227 at Human Muscarinic M2 and M4 Receptors. Data sourced from nih.govnih.govnih.gov.

Serotonin Receptor Ligand Properties and Mechanisms of Action

The interaction of this compound and its analogs with serotonin (5-HT) receptors is an area that requires more specific investigation. The serotonin receptor family is vast and diverse, comprising numerous subtypes with distinct physiological roles mdpi.com. Guanidine-containing compounds have been explored as ligands for various serotonin receptors, often as part of larger scaffolds designed to target these receptors nih.gov.

The guanidine moiety, with its potential to form strong ionic interactions, could conceivably interact with acidic residues within the binding pockets of certain 5-HT receptor subtypes. However, without specific preclinical data for this compound, its profile as a serotonin receptor ligand remains speculative. Further research, including radioligand binding assays and functional studies across a panel of 5-HT receptor subtypes, is necessary to determine its affinity and efficacy at these targets.

Neuropeptide FF1 Receptor Blockade and Related Pathways

The neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is implicated in the modulation of opioid receptor function and pain perception nih.govnih.govresearchgate.net. The guanidine group is considered a key structural element for ligands targeting NPFF receptors, mimicking the guanidinium (B1211019) group of the endogenous arginine residue in NPFF peptides nih.govresearchgate.net.

Several guanidine derivatives have been investigated as antagonists of NPFF receptors researchgate.net. Structure-activity relationship (SAR) studies have indicated that while the guanidine group is optimal for high binding affinity at both NPFF1 and NPFF2 receptors, other basic groups may also be tolerated nih.govresearchgate.net. The development of non-peptidic small molecule antagonists for NPFF receptors is an ongoing area of research, with the aim of creating tools to better understand the physiological roles of the NPFF system nih.govnih.gov. The potential of this compound to act as an NPFF1 receptor antagonist is plausible given its structure, but requires experimental validation.

Sigma Receptor Binding Affinities

Sigma receptors, comprising the sigma-1 and sigma-2 subtypes, are unique protein targets in the central nervous system that are implicated in a variety of cellular functions and are targets for psychotropic drugs frontiersin.org. Guanidine derivatives, such as the prototypical sigma receptor ligand 1,3-di-o-tolyl-guanidine (DTG), have been instrumental in the characterization of these receptors uni-regensburg.defrontiersin.org.

Studies on analogs of DTG have provided insights into the structural requirements for sigma receptor binding. For example, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) was found to be a pan-selective sigma ligand with a higher potency than DTG in an in vitro ischemia assay, with an IC50 of 2.2 µM compared to 74.7 µM for DTG nih.gov. This suggests that halogen substitutions on the phenyl rings can significantly influence activity. Given that this compound contains a chlorinated benzyl (B1604629) group, it is a candidate for interaction with sigma receptors. However, specific binding affinity data for this compound at sigma-1 and sigma-2 receptors are needed to confirm this.

Table 2: Potency of Guanidine Analogs in an In Vitro Ischemia Assay. Data sourced from nih.gov.

Enzymatic Inhibition Studies and Mechanistic Insights

The potential for this compound and its analogs to act as enzyme inhibitors has not been extensively documented in the available literature. However, the guanidine group is present in various enzyme inhibitors. For example, some guanidine derivatives have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.com.

Furthermore, studies on guanoxabenz, a structurally related hydroxyguanidine, have shown that it can be enzymatically reduced to guanabenz (B1672423) by xanthine oxidase nih.govnih.gov. This metabolic conversion is significant as guanabenz has a much higher affinity for alpha2-adrenoceptors than its precursor nih.gov. This highlights the possibility that the biological activity of guanidine-containing compounds could be modulated by enzymatic processes in vivo.

Future research into the enzymatic inhibition profile of this compound could uncover additional mechanisms of action and further clarify its pharmacological properties. Screening against a panel of relevant enzymes would be a valuable step in this direction.

Inhibition of Essential Bacterial Enzymes (e.g., Signal Peptidase IB, Dihydrofolate Reductase) in In Vitro Systems

While direct enzymatic inhibition data for this compound is limited in publicly accessible research, studies on analogous compounds and the broader class of guanidine derivatives suggest potential interactions with essential bacterial enzymes. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to engage with biological targets through electrostatic interactions and hydrogen bonding. researchgate.netresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in bacterial metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of nucleotides and certain amino acids. patsnap.comnih.govpatsnap.com Its inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a validated target for antibacterial agents like trimethoprim. wikipedia.orgscbt.com Molecular docking studies on a series of benzyl guanidine derivatives have suggested that DHFR may be a potential target for this class of compounds. researchgate.net For instance, one particularly active benzyl guanidine derivative, compound 2D, was theorized to bind to the DHFR active site, indicating a possible mechanism for its antibacterial effects beyond membrane disruption. researchgate.net However, it is important to note that this is a computational prediction, and further enzymatic assays are required for confirmation.

Signal Peptidase IB (SPase): Bacterial type I signal peptidases are essential enzymes responsible for cleaving signal peptides from secreted proteins after they are translocated across the cytoplasmic membrane. nih.gov This process is vital for the proper localization and function of numerous proteins, including many virulence factors. As such, SPase is considered a promising and novel target for the development of new antibiotics. nih.gov While specific inhibitory studies linking this compound or its direct analogs to SPase have not been prominently reported, the exploration of novel scaffolds that can inhibit this enzyme is an active area of research. The consequences of SPase inhibition are significant, leading to the accumulation of unprocessed proteins in the cell membrane and ultimately, cell death. nih.gov

Human Carbonic Anhydrase Isozyme Inhibition Mechanisms

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govresearchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.com There are several known mechanisms of CA inhibition. The most common involves inhibitors that bind directly to the catalytic Zn(II) ion in the active site. tandfonline.comfrontiersin.org Another mechanism involves compounds that anchor to the zinc-coordinated water molecule or hydroxide (B78521) ion, rather than the metal ion itself. tandfonline.com

While direct studies on this compound are not available, research into related structures provides insight. Guanidine-containing compounds have been investigated in the context of CA inhibition, often as part of larger molecules designed to interact with the enzyme active site. For example, certain sulfonamide derivatives, the classical CA inhibitors, have been synthesized with guanidino groups to explore their inhibitory potential against various hCA isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and XII. tandfonline.com The primary mechanism for sulfonamides involves the deprotonated sulfonamide anion coordinating to the zinc ion, displacing the catalytic hydroxide. tandfonline.com

Cholinesterase Inhibitory Effects and Related Biochemical Pathways

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Guanidine-containing molecules and their analogs have been explored as potential cholinesterase inhibitors. Studies on benzylpiperidine derivatives, which share a benzyl group similar to this compound, have demonstrated notable AChE inhibitory activity. For example, a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed an IC₅₀ value of 0.03 µM against acetylcholinesterase. nih.gov Subsequent analogs where the ester was replaced with a more stable amide linker also yielded potent inhibitors, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov

Furthermore, research on N-benzyl and O-benzyl stepholidine derivatives, another class of benzyl-containing compounds, identified them as non-competitive inhibitors of AChE, with N-benzyl derivatives showing higher activity. nih.gov This suggests that the benzyl moiety can contribute significantly to the interaction with the enzyme. The most active N-benzylated compounds, (7R,13aS)-7-benzylstepholidine and its epimer, displayed IC₅₀ values of 40.6 µM and 51.9 µM, respectively. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Benzyl-Containing Analogs

| Compound/Analog Class | Enzyme | Inhibition (IC₅₀) | Inhibition Type |

|---|---|---|---|

| 1-benzylpiperidine-4-carboxylate derivative (Lead Compound) | AChE | 0.03 µM | Not Specified |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 µM | Not Specified |

| (7R,13aS)-7-benzylstepholidine | AChE | 40.6 µM | Non-competitive |

| (7S,13aS)-7-benzylstepholidine | AChE | 51.9 µM | Non-competitive |

General Enzyme Inhibition Mechanisms by Guanidine Functionality

The guanidine group is a highly basic functional group that is protonated at physiological pH, forming the guanidinium cation. researchgate.net This cation is a key structural feature of the amino acid arginine and plays a fundamental role in various biological recognition processes. khanacademy.org The ability of the guanidinium group to act as an "arginine mimetic" is central to its mechanism of enzyme inhibition.

The positively charged, planar guanidinium ion can form strong, bidentate hydrogen bonds and electrostatic interactions with negatively charged carboxylate groups (from aspartate or glutamate) or phosphate groups often found in the active sites of enzymes. nih.govnih.gov This interaction mimics the natural binding of an arginine residue in a substrate or endogenous regulator, allowing guanidine-containing compounds to act as competitive inhibitors by occupying the active site and preventing substrate binding. nih.gov

Beyond competitive inhibition, guanidine hydrochloride has also been shown to act as a mixed-type noncompetitive nonlinear inhibitor against certain enzymes, such as recombinant human protein disulfide isomerase. nih.gov In this mechanism, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the catalytic rate (Vmax). The guanidinium group's ability to form stable non-covalent interactions, including hydrogen bonds and cation-π interactions with aromatic residues, allows it to anchor molecules within enzyme binding pockets effectively. researchgate.netmdpi.com

Analysis of Antimicrobial Mechanisms in Preclinical Models

Membrane Disrupting Properties Against Bacterial Cell Walls and Cytoplasmic Membranes

A primary antimicrobial mechanism for this compound and related guanidinium compounds is the disruption of bacterial cell membranes. nih.govacs.org At physiological pH, the guanidine moiety is protonated, conferring a positive charge to the molecule. acs.orgnih.gov This positive charge facilitates a strong electrostatic attraction to the predominantly negatively charged components of bacterial cell envelopes. nih.govnih.gov

In Gram-positive bacteria, the cell membrane is rich in anionic lipids such as phosphatidylglycerol. Guanidinium-containing compounds interact with these lipids, leading to increased membrane permeability, disruption of the membrane potential, and subsequent leakage of essential intracellular contents like ions, metabolites, and nucleic acids, ultimately causing cell death. nih.govnih.gov Studies on guanidine-based polymers have visualized this process, showing morphological changes on the bacterial surface, including the formation of indentations and grooves, which compromise the membrane's integrity. acs.org

In Gram-negative bacteria, the outer membrane presents an additional barrier, with lipopolysaccharide (LPS) as a major component. The cationic guanidine group can interact with the negatively charged phosphate groups of the lipid A portion of LPS. nih.gov This interaction can displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane, leading to its permeabilization. nih.gov This disruption not only exerts a direct bactericidal effect but can also sensitize Gram-negative bacteria to other antibiotics that would otherwise be unable to cross the outer membrane. acs.orgnih.gov

Specific Target Engagement in Bacterial Pathogens (e.g., MRSA, Gram-Negative Bacteria, Mycobacterium tuberculosis)

Methicillin-Resistant Staphylococcus aureus (MRSA): Benzyl guanidine derivatives have demonstrated potent activity against MRSA. nih.govmdpi.com For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus. nih.gov The primary mechanism against MRSA is membrane damage. nih.gov Compounds like isopropoxy benzene (B151609) guanidine trigger rapid disruption of the cytoplasmic membrane potential and integrity, leading to bactericidal effects with a low probability of resistance development. nih.gov Guanidine-functionalized compounds have also been shown to inhibit and destroy MRSA biofilms, a key virulence factor in persistent infections. acs.org

Table 2: In Vitro Activity of Benzyl Guanidine Analogs Against MRSA

| Compound/Analog | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | MRSA 3 | 1 µg/mL |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | MRSA 15 | 1 µg/mL |

| 4-Trifluoromethyl-benzyl guanidine (9v) | MRSA 3 | 2 µg/mL |

| 4-Trifluoromethyl-benzyl guanidine (9v) | MRSA 15 | 2 µg/mL |

| Isopropoxy benzene guanidine | MRSA ATCC 43300 | 0.5 µg/mL |

Gram-Negative Bacteria: While many guanidine compounds are more active against Gram-positive bacteria, they can still effectively target Gram-negative pathogens. acs.orgnih.gov The key is their ability to disrupt the outer membrane. nih.gov This action can be bactericidal on its own or can work synergistically with other antibiotics. For example, lipoguanidine compounds have been shown to sensitize Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli to antibiotics like rifampicin and novobiocin, reducing their MICs significantly. nih.gov Isopropoxy benzene guanidine, while inactive alone against Gram-negative bacteria, was found to restore the susceptibility of these pathogens to colistin. nih.gov

Mycobacterium tuberculosis: The cell envelope of Mycobacterium tuberculosis is uniquely complex and lipid-rich, containing mycolic acids that make it highly impermeable to many antibiotics. mdpi.comnih.gov Guanidinium compounds have shown promising activity against this pathogen. nih.gov Polycharged species with multiple guanidine arms organized around a benzene core have displayed sub-micromolar MIC values against M. tuberculosis. nih.gov A trisubstituted analog was found to have an MIC of 0.8 µM, comparable to the first-line drug isoniazid. nih.gov The proposed mechanism involves the disruption of the complex mycobacterial cell wall, leveraging the electrostatic interactions of the guanidinium groups to compromise this critical protective barrier. nih.gov Some studies have also noted activity of related compounds like sulfaguanidine against thiol-deficient M. tuberculosis strains, suggesting potential interactions with metabolic pathways. researchgate.net

Structure-Activity Relationships Governing Antimicrobial Efficacy in In Vitro Assays

The guanidine moiety is a critical pharmacophore for the antimicrobial activity observed in numerous natural and synthetic compounds. nih.govstrath.ac.uk Structure-activity relationship (SAR) analyses of various guanidine-containing molecules reveal that the cationic guanidinium group plays a pivotal role in the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. researchgate.net Research into synthetic benzyl guanidine derivatives has further elucidated the structural requirements for potent antimicrobial efficacy.

A study investigating a series of benzyl guanidine analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrated that substitutions on the benzyl ring significantly influence potency. researchgate.netnih.gov Generally, many of the synthesized derivatives exhibited greater potency against S. aureus than E. coli. researchgate.net

Key SAR findings from in vitro assays include:

Substitution Position: The position of substituents on the benzyl ring is crucial. For instance, in a series of dichlorobenzyl derivatives, the 2,4-dichloro substituted analog showed potent activity against S. aureus (MIC = 0.5 µg/mL) but was less active against E. coli (MIC = 4 µg/mL). researchgate.net

Nature of Substituent: The type of chemical group on the benzyl ring impacts the activity spectrum. A derivative featuring a 2-chloro and a 3-(trifluoromethyl) substitution on the benzyl ring displayed excellent, broad-spectrum activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. researchgate.netresearchgate.net This highlights that combining electron-withdrawing groups at specific positions can enhance antimicrobial potency.

Guanidine Moiety Modification: The guanidine group itself is essential for activity. Substitution of one of the terminal hydrogens on the guanidine nitrogen with methyl or methoxyethyl groups led to a significant reduction in antimicrobial potency. researchgate.net This suggests that an unsubstituted terminal amino group on the guanidine is preferred for optimal interaction with the bacterial target.

These findings underscore a clear SAR for benzyl guanidines, where a combination of specific halogen and trifluoromethyl substitutions on the benzyl ring, coupled with an unmodified guanidine group, is favorable for potent antibacterial activity. researchgate.net The lipophilic character of the benzyl group aids in membrane perturbation, while the cationic guanidine group facilitates binding to the bacterial surface, leading to membrane disruption and cell death. nih.govnih.gov

| Compound | Substitution on Benzyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|

| Analog 1 | 4-Chloro | 1 | 4 |

| Analog 2 | 2,4-Dichloro | 0.5 | 4 |

| Analog 3 | 2-Chloro, 3-Trifluoromethyl | 0.5 | 1 |

| Analog 4 | 4-Trifluoromethyl | >256 | 8 |

Exploration of Antineoplastic Mechanistic Pathways in Cell-Based Models

Guanidine-containing compounds have been investigated for their antineoplastic properties, with various analogs demonstrating significant antiproliferative activity across a range of human cancer cell lines. The cationic nature of the guanidinium group is thought to facilitate interactions with negatively charged biological macromolecules, such as DNA, which may contribute to their cytotoxic effects. strath.ac.uk

Preclinical studies on synthetic guanidine derivatives have shown potent growth inhibition in diverse cancer cell types:

Indolo[2,3-b]quinoline Guanidine Derivatives: One such derivative displayed high cytotoxic activity against A549 lung adenocarcinoma and MCF-7 breast cancer cell lines. strath.ac.uk This selectivity suggests that certain cancer cell types may be more susceptible to this class of compounds.

Chalcone-Guanidine Hybrids: A series of compounds incorporating both a chalcone skeleton and a guanidine moiety were evaluated against six human cancer cell lines. A derivative containing an N-tosyl group and an N-methylpiperazine moiety was particularly cytotoxic against several leukemia cell lines (U-937, HL-60, MOLT-3, and NALM-6) and the human melanoma SK-MEL-1 cell line. researchgate.netnih.gov

Benzenesulfonyl-Guanidine Derivatives: In a broad screening by the National Cancer Institute (NCI), one complex guanidine derivative, 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine, showed remarkable activity. It inhibited the growth of 21 human tumor cell lines representing leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancers, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range (0.3–3.0 µM). springernature.com The compound was particularly effective against the leukemia RPMI-8226 cell line (GI₅₀ = 0.3 µM). springernature.com

| Guanidine Analog Class | Cancer Cell Line | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| Indolo[2,3-b]quinoline | A549 (Lung) | IC₅₀ | Not specified, but highest activity |

| Indolo[2,3-b]quinoline | MCF-7 (Breast) | IC₅₀ | Not specified, but highest activity |

| Pyridazin-3(2H)-one | A2780 (Ovarian) | IC₅₀ | 21 |

| Benzenesulfonyl | RPMI-8226 (Leukemia) | GI₅₀ | 0.3 |

| Benzenesulfonyl | HCT-116 (Colon) | IC₅₀ | 8 |

Beyond inhibiting proliferation, guanidine derivatives exert their anticancer effects by actively inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.

Induction of Apoptosis: Several studies have confirmed the pro-apoptotic activity of guanidine compounds in cancer cells. Natural guanidine alkaloids, batzelladines O and P, were found to induce apoptosis in human prostate cancer cells, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov Similarly, synthetic benzenesulfonyl-guanidine derivatives were shown to induce apoptosis in colon cancer (HCT-116) cells, causing a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net This suggests that these compounds can trigger the intrinsic, mitochondria-dependent pathway of apoptosis.

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism of action. Guanidine derivatives containing a chalcone skeleton were found to arrest leukemia cells in the G₂-M phase of the cell cycle. researchgate.net This arrest prevents the cells from entering mitosis and dividing, ultimately leading to cell death. The mechanism of G₂-M arrest often involves the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins. researchgate.net DNA damage signaling pathways, often involving proteins like p53 and Chk1/Chk2, can also trigger cell cycle checkpoints to halt division in the presence of cytotoxic agents. nih.gov While the precise protein targets for many guanidine compounds are still under investigation, their ability to halt cell cycle progression is a significant component of their antineoplastic effect.

Studies on Metabolic Pathway Modulation in Preclinical Disease Models

The guanidine structure is the foundation for the biguanide class of antidiabetic drugs, most notably metformin. Research into other guanidine derivatives has shown that this chemical class holds broader potential for influencing glucose metabolism. Preclinical studies in animal models of non-insulin-dependent diabetes have demonstrated the antihyperglycemic effects of various guanidine compounds.